molecular formula C18H17N3O2 B5537682 ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate

ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate

Cat. No. B5537682
M. Wt: 307.3 g/mol
InChI Key: LWFRPABFRKFROJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including the reaction of ethyl cyanoester with benzylmagnesium chloride, followed by cyclization in sulfuric acid, to create heterocyclic systems containing a benzoquinazoline fragment (Grigoryan, 2018). Another approach utilized ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate synthesized from a Grignard reagent, leading to benzo[h]quinazolines among other derivatives (Grigoryan et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to “Ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate” was characterized using various spectroscopic methods, including IR, Raman, (1)H NMR, and (13)C NMR, alongside X-ray diffraction. Theoretical vibrational frequencies and geometric parameters were calculated, showing good agreement with experimental data, which helps in understanding the molecular structure and electronic properties of such compounds (Koca et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving ethyl 3-ethoxymethylene-2,4-dioxovalerate (EMDV) with various amines produced derivatives leading to pyrrolo[1,2-a]quinazoline and pyrrolo[1,2-a]benzothiazoline derivatives, showcasing the compound's reactivity towards forming complex heterocyclic systems (Kurihara et al., 1980).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure can be deduced from the detailed molecular structure analysis. However, specific studies focusing on the physical properties of “Ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate” were not found in the current literature search.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of similar compounds, have been explored through various synthesis methods and reactions. For instance, the domino synthesis approach for creating methyl 2-[3-(2-(substituted phenyl)quinazolin-4-yl)thioureido] alkanoates demonstrates the compound's versatility in chemical transformations (Fathalla & Pazdera, 2018).

Scientific Research Applications

Domino Synthesis and Derivative Applications

Ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate and its derivatives have been utilized in domino synthesis processes, leading to the production of quinazoline thiourea derivatives. These derivatives are synthesized through the reaction of various amino acid esters with imidoylisothiocyanates, showcasing the compound's utility in facilitating efficient, high-yield chemical synthesis under mild conditions. This application underscores the versatility of ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate in chemical synthesis and the potential for producing a wide array of biologically active compounds (Fathalla & Pazdera, 2018).

Synthesis and Biological Activity

The synthesis of new 3(4H)-quinazolinone derivatives from quinazolinylbenzoic acid highlights another application of these compounds. Through various chemical reactions, a series of heterocyclic systems have been synthesized, demonstrating significant antibacterial and antifungal activities. This research avenue is particularly noteworthy for its contribution to the development of new antimicrobial agents, showcasing the compound's role in medicinal chemistry and pharmaceutical research (El-Shenawy, 2017).

Anticonvulsant and Antitumor Properties

Ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate derivatives have been explored for their potential anticonvulsant and antitumor activities. For instance, derivatives synthesized for anticonvulsant activity testing via the maximal electroshock method indicate the compound's potential in developing new treatments for convulsive disorders. Additionally, certain derivatives have shown antimonoamineoxidase and antitumor activities, highlighting their potential in cancer therapy and the study of neurodegenerative diseases (Kabra, Chopde, & Wadodkar, 2011); (Markosyan et al., 2008).

Optical Characterization and Photodiode Applications

The compound's derivatives have been synthesized and characterized for their novel optical properties, which are utilized in photodiode applications. This application demonstrates the compound's importance in material science and engineering, particularly in the development of organic electronic devices. The detailed molecular, structural, and morphological characterizations of these compounds pave the way for their use in designing and manufacturing organic photodiodes, highlighting their potential in the field of optoelectronics (Elkanzi et al., 2020).

Future Directions

The future directions for research on “ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate” and related compounds could involve further exploration of their synthesis, chemical transformations, and biological activities. This could potentially lead to the discovery of novel therapeutics .

properties

IUPAC Name

ethyl 3-[(6-methylquinazolin-4-yl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-23-18(22)13-5-4-6-14(10-13)21-17-15-9-12(2)7-8-16(15)19-11-20-17/h4-11H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFRPABFRKFROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate

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